CCN1 protein

Hepatology Cholestatic Injury Integrin Signaling

CCN1 (CYR61, Cysteine-rich angiogenic inducer is a secreted, extracellular matrix (ECM)-associated matricellular protein of the CCN family that functions as a signaling ligand rather than a structural ECM component. It exerts cell type- and context-specific regulation of proliferation, adhesion, migration, differentiation, and survival through direct binding to distinct integrin receptors (αvβ3, αvβ5, α6β1) and heparan sulfate proteoglycans (HSPGs).

Molecular Formula C9H16N4O3
Molecular Weight 0
CAS No. 148971-44-2
Cat. No. B1176704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCN1 protein
CAS148971-44-2
SynonymsCCN1 protein
Molecular FormulaC9H16N4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCN1 Protein (CYR61, CAS 148971-44-2): Matricellular Signaling Ligand for Integrin-Mediated Research Applications


CCN1 (CYR61, Cysteine-rich angiogenic inducer 61) is a secreted, extracellular matrix (ECM)-associated matricellular protein of the CCN family that functions as a signaling ligand rather than a structural ECM component. It exerts cell type- and context-specific regulation of proliferation, adhesion, migration, differentiation, and survival through direct binding to distinct integrin receptors (αvβ3, αvβ5, α6β1) and heparan sulfate proteoglycans (HSPGs) [1]. CCN1 is characterized by a four-module mosaic structure comprising insulin-like growth factor binding protein (IGFBP), von Willebrand factor type C (vWC), thrombospondin type 1 repeat (TSR), and C-terminal cysteine knot (CT) domains, with discrete integrin-binding sites mapped to specific modules [2]. Its expression is dynamically induced by growth factors, mechanical stimuli, and injury, positioning it as a central node in tissue repair, angiogenesis, and inflammation resolution [3].

Why CCN1 (CYR61) Cannot Be Substituted with CCN2/CTGF or Other CCN Family Members in Functional Assays


Despite sharing a conserved four-module domain architecture with CCN2 (CTGF), CCN3 (NOV), and other CCN family members, CCN1 exhibits fundamentally distinct integrin-binding specificities and downstream signaling outputs that preclude functional substitution. CCN1 binds αvβ3 integrin via the V2 site in its vWC domain and engages α6β1 via distinct sites in TSR and CT domains, whereas CCN2 does not share identical integrin-binding profiles [1]. Functional divergence is manifest in vivo: Ccn1-null mice exhibit embryonic lethality at mid-gestation due to severe cardiovascular defects, while Ccn2-null mice survive to birth but display skeletal abnormalities [2]. Furthermore, CCN1 promotes a genetic reprogramming of angiogenic and adhesive proteins, whereas CCN2 distinctively drives extracellular matrix accumulation and fibrosis [3]. Even within CCN1 itself, integrin-binding domain mutants (e.g., D125A) that selectively abrogate αvβ3/αvβ5 engagement produce catastrophic in vivo phenotypes distinct from wild-type CCN1 activity, demonstrating that procurement of full-length, properly folded CCN1 with intact integrin-binding capacity is non-negotiable for experimental reproducibility [4].

Quantitative Differential Evidence for CCN1 (CYR61) Protein Selection in Experimental Systems


Integrin αvβ3/αvβ5 Binding Dependence: D125A Mutant Versus Wild-Type CCN1 in Biliary Injury

The functional requirement for CCN1 binding to integrins αvβ3 and αvβ5 was demonstrated using knock-in mice expressing the CCN1-D125A mutant, which lacks αvβ3/αvβ5 binding capacity. Unlike wild-type CCN1, the D125A mutant failed to support ductular reaction following bile duct ligation (BDL), resulting in massive hepatic necrosis and mortality. Administration of wild-type CCN1 protein rescued this phenotype, establishing that intact αvβ3/αvβ5 integrin engagement is the critical differential parameter for CCN1 therapeutic efficacy in biliary repair [1].

Hepatology Cholestatic Injury Integrin Signaling

Bone Mass Regulation: Cyr61 Bone-Specific Knockout Versus Wild-Type Littermates

Bone-specific deletion of Cyr61/CCN1 in mice resulted in a significant reduction in both trabecular and cortical bone mass compared to wild-type littermates. Mechanistically, loss of CCN1 led to increased expression of the Wnt antagonist Sost (sclerostin), decreased VegfA expression with concomitant reduction in bone vasculature, and elevated RankL expression driving increased osteoclast numbers. Overexpression of CCN1 in vitro suppressed Sost expression in both control and knockout cells, confirming that CCN1 directly modulates osteocyte/osteoblast function to maintain bone mass [1].

Bone Biology Osteoporosis Wnt Signaling

Intestinal Stem Cell Homeostasis: Wild-Type CCN1 Versus Integrin αvβ3/αvβ5 Binding-Deficient Mutant

Mice expressing mutant CCN1 unable to bind integrins αvβ3/αvβ5 exhibited exuberant intestinal stem cell (ISC) expansion and enhanced differentiation into secretory cells at the expense of absorptive enterocytes, leading to nutrient malabsorption. In contrast, wild-type CCN1 coordinately regulates ISC proliferation and differentiation through distinct pathways emanating from αvβ3/αvβ5 engagement: NF-κB-dependent Jag1 expression for Notch-mediated differentiation, and Src-mediated YAP activation with Dkk1 expression for Wnt-controlled proliferation [1].

Intestinal Stem Cells Organoid Culture Niche Signaling

ADAMTS-4 Aggrecanase Activity Inhibition: CCN1 Binding and Functional Suppression

CCN1 was identified as a specific ADAMTS-4-binding protein that interacts with the ADAMTS-4 cysteine-rich domain and inhibits its aggrecanase activity. In aggrecan digestion assays, CCN1 suppressed ADAMTS-4-mediated aggrecan degradation. Knockdown of CCN1 expression in TGFβ-treated chondrocytes unmasked aggrecanase activity, demonstrating that CCN1 acts as an endogenous inhibitor of ADAMTS-4. CCN1 mRNA expression was significantly higher in human osteoarthritic (OA) cartilage than in normal cartilage, and CCN1 immunoreactivity showed direct correlation with Mankin score of cartilage lesions [1].

Osteoarthritis Cartilage Biology Aggrecan Degradation

Wound Healing Gene Expression: CCN1-Induced Transcriptional Reprogramming in Human Dermal Fibroblasts

Recombinant CCN1 protein up-regulates a comprehensive panel of genes involved in angiogenesis, inflammation, and matrix remodeling in human skin fibroblasts, including VEGF-A, VEGF-C, MMP1, MMP3, TIMP1, uPA, PAI-1, and integrins α3 and α5 [1]. This coordinated transcriptional program underlies the pro-angiogenic and tissue repair functions of CCN1 and distinguishes it from other CCN family members that do not induce the same gene expression signature [2]. The activity is dependent on heparin-binding and integrin-mediated signaling, requiring full-length, properly folded CCN1 protein [3].

Wound Healing Angiogenesis Matrix Remodeling

Endothelial Progenitor Cell Function: CCN1 Overexpression Versus Silencing

Adenovirus-mediated overexpression of CCN1 (Ad-CCN1) directly enhanced migration and tube formation of endothelial progenitor cells (EPCs), whereas silencing of endogenous CCN1 in EPCs inhibited these cell functions. CCN1 expression in EPCs was significantly increased by serum, VEGF, and EC co-cultivation, indicating that CCN1 acts as a microenvironment-dependent regulator of EPC biology [1]. This pro-angiogenic function is mediated through integrin αvβ3 for proliferation and αvβ5 for migration, a distinct receptor-activity coupling not shared by other CCN family members [2].

Angiogenesis Endothelial Progenitor Cells Vascular Repair

Validated Research Applications for CCN1 (CYR61) Protein Based on Quantitative Evidence


Biliary Injury and Cholestatic Liver Disease Research

Investigators studying cholangiocyte proliferation, ductular reaction, and biliary repair mechanisms should employ recombinant CCN1 protein with confirmed αvβ3/αvβ5 integrin-binding activity. The D125A mutant phenotype establishes that αvβ5/NF-κB/JAG1 signaling is the critical downstream axis for biliary injury repair [4]. CCN1 protein administration rescued ductular reaction and survival in D125A mice, validating its therapeutic utility as a positive control and functional agonist in hepatology research [4].

Bone Biology and Osteoporosis Research

CCN1 is a validated negative regulator of Sost/sclerostin expression and a positive regulator of bone mass. Bone-specific Cyr61 knockout mice exhibit significant trabecular and cortical bone loss, and CCN1 overexpression suppresses Sost expression in osteocyte/osteoblast lineages [4]. Recombinant CCN1 protein serves as an essential tool for studying Wnt signaling modulation in bone, osteoanabolic pathway validation, and as a positive control in osteoblast/osteocyte functional assays [4].

Intestinal Stem Cell Niche and Organoid Culture

CCN1 functions as a niche factor that coordinates intestinal stem cell (ISC) proliferation and differentiation through integrin αvβ3/αvβ5 engagement [4]. For ISC organoid culture systems and gastrointestinal homeostasis studies, recombinant CCN1 with intact integrin-binding capacity is required to maintain the balance between ISC self-renewal and absorptive enterocyte differentiation [4]. Mutant CCN1 lacking αvβ3/αvβ5 binding drives pathological secretory cell expansion and should be avoided in ISC niche reconstitution experiments [4].

Osteoarthritis and Cartilage Matrix Protection Research

CCN1 is the only CCN family member known to bind and inhibit ADAMTS-4 aggrecanase activity, thereby protecting aggrecan from degradation in cartilage [4]. Recombinant CCN1 protein is essential for aggrecanase inhibition assays, studies of chondrocyte cluster formation in osteoarthritis, and investigation of the TGFβ/CCN1 axis in cartilage homeostasis [4]. CCN1 immunoreactivity correlates directly with Mankin score, supporting its use as a biomarker and functional tool in OA research [4].

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